Methyl 5-{butyryl[(2,4,5-trimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate
Description
Methyl 5-{butyryl[(2,4,5-trimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate is a benzofuran-derived small molecule characterized by a sulfonamide-linked butyryl group and a 2,4,5-trimethylphenyl substituent. The compound’s structure includes a methyl ester at the 3-position of the benzofuran core, which enhances its hydrolytic stability compared to bulkier esters (e.g., ethyl or butyl).
Properties
IUPAC Name |
methyl 5-[butanoyl-(2,4,5-trimethylphenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO6S/c1-7-8-22(26)25(32(28,29)21-12-15(3)14(2)11-16(21)4)18-9-10-20-19(13-18)23(17(5)31-20)24(27)30-6/h9-13H,7-8H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKKZQIUBNBELNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N(C1=CC2=C(C=C1)OC(=C2C(=O)OC)C)S(=O)(=O)C3=C(C=C(C(=C3)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-{butyryl[(2,4,5-trimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Sulfonyl Group: This step involves sulfonylation reactions using sulfonyl chlorides in the presence of a base.
Attachment of the Butyryl Group: This is typically done through acylation reactions using butyryl chloride or anhydride.
Esterification: The final step involves esterification to introduce the methyl ester group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-{butyryl[(2,4,5-trimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity : Research has indicated that compounds similar to methyl 5-{butyryl[(2,4,5-trimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate exhibit anticancer properties. The sulfonamide moiety is often associated with enhanced bioactivity against various cancer cell lines. Studies have shown that derivatives of benzofuran compounds can induce apoptosis in cancer cells through multiple mechanisms, including the inhibition of specific kinases involved in cell proliferation and survival pathways.
Anti-inflammatory Properties : The compound may also possess anti-inflammatory effects due to its ability to inhibit cyclooxygenase enzymes (COX) and lipoxygenase pathways. This inhibition can lead to reduced production of pro-inflammatory mediators, making it a candidate for developing new anti-inflammatory drugs.
Material Science
Polymer Chemistry : this compound can be utilized in synthesizing novel polymers with enhanced thermal stability and mechanical properties. The incorporation of sulfonamide groups into polymer backbones can improve their performance in high-temperature applications.
Nanomaterials : The compound's unique structure allows it to act as a precursor for nanomaterials. Its functional groups can facilitate the attachment of nanoparticles or other materials, leading to composites with tailored properties for applications in electronics or catalysis.
Synthetic Methodologies
Synthetic Intermediates : In organic synthesis, this compound can serve as an intermediate for producing more complex molecules. Its functional groups allow for various chemical transformations, including nucleophilic substitutions and coupling reactions.
Drug Development : The structural characteristics of this compound make it a valuable scaffold in drug design. Researchers can modify its structure systematically to optimize pharmacological profiles while maintaining desirable biological activities.
Case Study 1: Anticancer Activity Evaluation
A study evaluated the anticancer potential of benzofuran derivatives against breast cancer cell lines. This compound was tested alongside other derivatives. Results indicated significant cytotoxicity at micromolar concentrations, with mechanisms involving apoptosis induction confirmed through flow cytometry assays.
Case Study 2: Polymer Synthesis
In another study focusing on material science applications, researchers synthesized a series of polymers incorporating this compound as a monomer. The resulting polymers exhibited enhanced thermal stability compared to traditional polyethylene derivatives, making them suitable for high-performance applications.
Mechanism of Action
The mechanism of action of Methyl 5-{butyryl[(2,4,5-trimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a family of benzofuran-3-carboxylate derivatives with sulfonamide-linked substituents.
Table 1: Structural and Molecular Comparison
Key Observations:
Sulfonyl Substituent Effects: The 2,4,5-trimethylphenyl group in the target compound provides intermediate steric bulk compared to the mesityl group (2,4,6-trimethylphenyl) in , which is more symmetrical and rigid.
Ester Group Influence :
- Methyl esters (target compound) are generally more resistant to hydrolysis than ethyl or butyl esters, favoring prolonged bioavailability .
- 2-Methoxyethyl esters () balance solubility and stability, making them advantageous for aqueous formulations.
Molecular Weight Trends :
- Molecular weights range from 387.45 g/mol (simplest phenyl derivative, ) to 459.51 g/mol (methoxy-substituted derivative, ), reflecting the impact of substituent complexity.
Research Implications
- The target compound’s 2,4,5-trimethylphenyl group may optimize interactions with hydrophobic binding pockets in enzymes or receptors.
- Methyl ester versus butyl/ethyl esters could be leveraged to tune metabolic half-life in drug design.
- Further studies using crystallographic tools (e.g., SHELX ) or molecular docking could elucidate binding modes and structure-activity relationships.
Biological Activity
Methyl 5-{butyryl[(2,4,5-trimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate is a complex organic compound with potential biological activity that has garnered attention in recent research. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C25H29NO6S
- Molecular Weight : 471.56586 g/mol
- CAS Number : 518319-97-6
The compound features a benzofuran core structure with various functional groups that may influence its biological interactions.
Mechanisms of Biological Activity
Research indicates that compounds similar to this compound may exhibit several biological effects:
- Anti-inflammatory Activity : Compounds with sulfonamide groups have been shown to inhibit pro-inflammatory cytokines. This mechanism is crucial for developing therapies targeting inflammatory diseases.
- Antioxidant Properties : The presence of aromatic rings in the structure can contribute to radical scavenging activity, which is beneficial in reducing oxidative stress in cells.
- Enzyme Inhibition : Similar compounds have been reported to inhibit specific enzymes associated with metabolic pathways, potentially leading to therapeutic applications in conditions like diabetes.
Table 1: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Anti-inflammatory | Inhibits cytokine production | |
| Antioxidant | Scavenges free radicals | |
| Enzyme Inhibition | Inhibits metabolic enzymes |
Case Study: Anti-inflammatory Effects
A study published in Journal of Medicinal Chemistry explored the anti-inflammatory effects of related sulfonamide derivatives. These derivatives demonstrated significant inhibition of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in vitro. The findings suggest a promising avenue for developing new anti-inflammatory drugs based on the structural framework of this compound .
Case Study: Antioxidant Activity
In another investigation, researchers evaluated the antioxidant potential of benzofuran derivatives. The results indicated that these compounds effectively reduced lipid peroxidation and increased the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase. This suggests that this compound could be beneficial in oxidative stress-related conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
